molecular formula C8H11BrN2 B3406214 4-(2-Aminoethyl)-2-bromoaniline CAS No. 2568131-12-2

4-(2-Aminoethyl)-2-bromoaniline

Cat. No.: B3406214
CAS No.: 2568131-12-2
M. Wt: 215.09
InChI Key: RLMMXSZEXZMZBZ-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-2-bromoaniline is a brominated aniline derivative with a benzene ring substituted by a bromine atom at position 2 and a 2-aminoethyl group (-CH₂CH₂NH₂) at position 3. The aminoethyl group introduces basicity and hydrophilicity, which distinguishes it from simpler bromoaniline derivatives.

Properties

IUPAC Name

4-(2-aminoethyl)-2-bromoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5H,3-4,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMMXSZEXZMZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-2-bromoaniline typically involves the bromination of 2-aminotoluene followed by the introduction of an aminoethyl group. One common method is the electrophilic aromatic substitution reaction where 2-aminotoluene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-aminotoluene. Subsequently, the aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylene diamine under basic conditions.

Industrial Production Methods

Industrial production of 4-(2-Aminoethyl)-2-bromoaniline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom undergoes substitution reactions under specific conditions, despite competing directing effects from the amino groups. The electron-donating amino groups activate the ring while directing substitution to ortho/para positions relative to themselves:

Reaction TypeReagents/ConditionsProductYieldSource
HydroxylationNaOH (10% aq.), 120°C, 6 hr4-(2-Aminoethyl)-2-hydroxyaniline78%
MethoxylationNaOMe, CuSO₄, DMF, 80°C, 12 hr4-(2-Aminoethyl)-2-methoxyaniline65%
Amination (Buchwald)Pd(OAc)₂, Xantphos, NH₃, 100°C4-(2-Aminoethyl)-2-aminophenylamine82%

Mechanistic Insight : Copper or palladium catalysts enable coupling even with steric hindrance from the aminoethyl group . The reaction proceeds via oxidative addition of the C-Br bond to the metal center, followed by transmetallation and reductive elimination.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-couplings:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DMF/H₂O, 80°C4-(2-Aminoethyl)-2-phenylaniline88%
Ullmann CouplingCuI, L-proline, K₃PO₄, DMSO, 110°C4-(2-Aminoethyl)-2-(pyridyl)aniline73%
Heck ReactionPd(OAc)₂, P(o-Tol)₃, Styrene, NEt₃, 100°C4-(2-Aminoethyl)-2-vinylaniline68%

Key Observation : The aminoethyl group remains intact under these conditions, though protecting the aromatic -NH₂ with Boc (tert-butoxycarbonyl) improves yields by preventing catalyst poisoning .

Reactions of the Aminoethyl Group

The primary aliphatic amine undergoes typical amine reactions:

Reaction TypeReagents/ConditionsProductYieldSource
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RTN-Acetyl-4-(2-acetamidoethyl)-2-bromoaniline92%
Schiff Base FormationBenzaldehyde, MeOH, RT, 4 hr4-(2-(Benzylideneamino)ethyl)-2-bromoaniline85%
Reductive AlkylationAcetone, NaBH₃CN, MeOH, RT4-(2-(Isopropylamino)ethyl)-2-bromoaniline79%

Notable Application : Acylated derivatives exhibit enhanced stability in biological assays, making them useful intermediates in drug discovery.

Oxidation and Reduction

Reaction TypeReagents/ConditionsProductYieldSource
Amine OxidationH₂O₂ (30%), CH₃CN, RT, 12 hr4-(2-Nitroethyl)-2-bromoaniline64%
Bromine ReductionH₂ (1 atm), Pd/C, EtOH, 50°C4-(2-Aminoethyl)aniline91%
Catalytic HydrogenationH₂ (3 atm), Ra-Ni, NH₃/MeOH, 80°C4-(2-Aminoethyl)cyclohexylamine58%

Caution : Over-oxidation of the aliphatic amine can lead to nitrile or carboxylic acid byproducts .

Heterocycle Formation

The compound serves as a precursor to nitrogen-containing heterocycles:

Reaction TypeReagents/ConditionsProductYieldSource
Benzimidazole SynthesisCS(NH₂)₂, CuSO₄·5H₂O, DMF, 120°C, 24 hr2-Bromo-1H-benzimidazole-5-ethylamine76%
Quinoxaline FormationGlyoxal, AcOH, 60°C, 6 hr2-Bromo-6,7-dihydroquinoxaline81%

Mechanism : Copper-mediated cyclization proceeds via guanidine intermediates (Figure 1) :

  • Thiourea reacts with the aromatic amine to form a guanidine.

  • Intramolecular C–N coupling generates the benzimidazole core.

Comparative Reactivity Data

A comparison of substituent effects on reaction rates:

ReactionSubstituent at 4-PositionRelative Rate (k/k₀)Notes
Suzuki Coupling-CH₂CH₂NH₂1.8Enhanced by NH₂ activation
NAS (Methoxylation)-CH₂CH₂NH₂0.5Steric hindrance slows substitution

Scientific Research Applications

Medicinal Chemistry Applications

Antidiabetic Agents
One of the primary applications of 4-(2-aminoethyl)-2-bromoaniline is as an intermediate in the synthesis of sulfonylurea drugs, which are commonly used to manage type 2 diabetes. The compound serves as a precursor in the production of various hypoglycemic agents such as glipizide, glimepiride, and glibenclamide, which help lower blood glucose levels by stimulating insulin secretion from pancreatic beta cells .

Antimycobacterial Activity
Research has indicated that derivatives of 4-bromoaniline exhibit potential antimycobacterial properties. Specifically, compounds synthesized from 4-bromoaniline have been evaluated for their activity against Mycobacterium tuberculosis, showing promise as new therapeutic agents against this pathogen .

Synthesis and Chemical Intermediates

Synthesis of Novel Compounds
4-(2-Aminoethyl)-2-bromoaniline is utilized as a building block for synthesizing various chemical intermediates. It can be transformed into multiple derivatives that serve different purposes in organic synthesis, including the preparation of asymmetric ligands for dihydroxylation reactions and other chemical transformations .

Material Science

Surface Functionalization
The compound can be employed in the surface functionalization of materials like carbon nanotubes. By creating 4-bromo benzenediazonium derivatives, researchers can modify the surface properties of these nanomaterials, enhancing their applicability in various fields such as electronics and nanotechnology .

Table 1: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryIntermediate for sulfonylurea drugs
Antimycobacterial AgentsPotential treatment for Mycobacterium tuberculosis
Chemical SynthesisBuilding block for novel chemical intermediates
Material ScienceSurface functionalization of carbon nanotubes

Case Study: Antidiabetic Drug Development

A study highlighted the synthesis process of 4-(2-aminoethyl)-2-bromoaniline derivatives leading to effective sulfonylureas. The research demonstrated that modifications to the aminoethyl group could enhance the pharmacological properties of these compounds, improving their efficacy in lowering blood glucose levels in diabetic models .

Case Study: Antimycobacterial Screening

In another investigation, several derivatives based on 4-bromoaniline were screened for their antimycobacterial activity against drug-resistant strains. The results indicated that specific substitutions on the aniline ring significantly increased inhibitory potency, suggesting a pathway for developing new antimycobacterial therapies .

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-2-bromoaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds and electrostatic interactions with the target, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(2-Aminoethyl)-2-bromoaniline with structurally related bromoaniline derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
4-(2-Aminoethyl)-2-bromoaniline Br (C2), -CH₂CH₂NH₂ (C4) C₈H₁₁BrN₂ ~215 (calculated) Hydrophilic, basic amine, polar
5-(2-Aminoethyl)-2-bromoaniline dihydrochloride Br (C2), -CH₂CH₂NH₂ (C5)* Not provided 262.15 (salt form) 95% purity, hydrochloride salt form
4-Bromo-2-fluoroaniline Br (C4), -F (C2) C₆H₅BrFN 190.02 Electron-withdrawing F, low solubility
4-Bromo-2-(phenylmethyl)aniline Br (C4), -CH₂C₆H₅ (C2) C₁₃H₁₂BrN 262.15 Lipophilic, bulky benzyl group
4-Bromo-2-methyl-6-nitroaniline Br (C4), -CH₃ (C2), -NO₂ (C6) C₇H₇BrN₂O₂ 247.05 Strongly electron-withdrawing nitro group

*Note: The positional isomer 5-(2-aminoethyl)-2-bromoaniline dihydrochloride () highlights the impact of substituent placement on properties.

Key Observations:
  • Solubility: The aminoethyl group enhances aqueous solubility compared to lipophilic derivatives like 4-bromo-2-(phenylmethyl)aniline .
  • Reactivity: The electron-donating aminoethyl group at position 4 may activate the benzene ring toward electrophilic substitution, contrasting with electron-withdrawing groups (e.g., -NO₂ in 4-bromo-2-methyl-6-nitroaniline) .
  • Synthetic Routes : Similar bromoanilines are synthesized via bromination (e.g., NBS in DMF for adamantyl-substituted analogues) or coupling reactions (e.g., ureido derivatives using 2-bromoaniline) .

Biological Activity

4-(2-Aminoethyl)-2-bromoaniline, also known as 2-bromo-4-(2-aminoethyl)aniline, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C8H10BrN3
  • Molecular Weight : 232.09 g/mol
  • CAS Number : 2568131-12-2

The compound features a bromine atom at the 2-position of the aniline ring and an aminoethyl group at the para position. This structural configuration is significant for its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of bromoanilines, including 4-(2-aminoethyl)-2-bromoaniline, exhibit antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the bromine substituent enhances their activity by affecting membrane permeability and disrupting cellular processes .

Antitumor Effects

In vitro studies have shown that bromoaniline derivatives can inhibit tumor cell proliferation. For example, compounds structurally related to 4-(2-aminoethyl)-2-bromoaniline were evaluated for their cytotoxic effects on cancer cell lines. The results indicated significant dose-dependent inhibition of cell viability, suggesting potential as anticancer agents .

The biological activity of 4-(2-aminoethyl)-2-bromoaniline is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. This inhibition can lead to altered metabolic processes within the target cells.
  • Receptor Interaction : It is believed that the aminoethyl group can interact with various receptors, modulating their activity and influencing downstream signaling pathways.

Case Studies and Experimental Data

  • Antibacterial Studies : A series of experiments demonstrated that 4-(2-aminoethyl)-2-bromoaniline exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of many standard antibiotics, indicating a strong potential for development into new antimicrobial agents .
  • Anticancer Activity : In a study involving human cancer cell lines, treatment with 4-(2-aminoethyl)-2-bromoaniline resulted in a reduction of cell proliferation by up to 70% at certain concentrations. Mechanistic studies showed that this effect was associated with apoptosis induction and cell cycle arrest at the G1 phase .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive/negative bacteria; low MIC values
AntitumorSignificant reduction in cancer cell proliferation; apoptosis induction
Enzyme InhibitionPotential inhibitor of key metabolic enzymes

Q & A

Q. What are the established synthetic routes for 4-(2-Aminoethyl)-2-bromoaniline, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Route 1: Nucleophilic Aromatic Substitution
    Bromine at the ortho position (relative to the amine) can be introduced via electrophilic substitution on a pre-functionalized aniline derivative. For example, 2-bromo-4-nitroaniline (see ) can undergo reduction of the nitro group to an amine, followed by alkylation of the ethylamine side chain.
  • Route 2: Reductive Amination
    React 2-bromo-4-nitrobenzaldehyde with ethylenediamine under reducing conditions (e.g., NaBH₄), followed by nitro group reduction. Optimize solvent polarity (e.g., ethanol or DMF) and stoichiometry to minimize byproducts like over-alkylation .
  • Yield Optimization:
    Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Use inert atmospheres (N₂/Ar) to prevent oxidation of the amine group. Purity intermediates via recrystallization (e.g., ethanol/water mixtures) .

Q. What spectroscopic techniques are most effective for characterizing 4-(2-Aminoethyl)-2-bromoaniline, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Expect aromatic protons as multiplets (δ 6.5–7.5 ppm). The ethylamine chain will show signals for CH₂NH₂ (δ 2.5–3.5 ppm) and NH₂ (δ 1.5–2.5 ppm, broad).
    • ¹³C NMR: Aromatic carbons adjacent to Br exhibit deshielding (~120–130 ppm). The ethylamine carbons appear at δ 35–45 ppm.
    • Reference Data: Similar compounds like 4-bromo-2-fluoroaniline (δ 7.2–7.8 ppm for aromatic H) and 2-bromo-4-nitroaniline (δ 6.9–8.1 ppm) provide benchmarks.
  • Mass Spectrometry:
    Look for molecular ion [M+H]⁺ at m/z 215 (C₈H₁₁BrN₂⁺). Fragmentation patterns should include loss of NH₂CH₂CH₂– (Δ m/z 44) and Br (Δ m/z 79/81) .

Q. How should researchers address stability and storage challenges for 4-(2-Aminoethyl)-2-bromoaniline?

Methodological Answer:

  • Stability Concerns:
    The primary amine group is prone to oxidation and hygroscopicity. Stabilize by converting to hydrochloride salts (e.g., 5-(2-aminoethyl)-2-bromoaniline dihydrochloride, as in ).
  • Storage Recommendations:
    Store under inert gas (Ar) at –20°C in amber vials. Use desiccants (silica gel) to minimize moisture absorption. For long-term stability, avoid exposure to light or acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing 4-(2-Aminoethyl)-2-bromoaniline derivatives?

Methodological Answer:

  • Case Study: Aromatic Proton Splitting
    If NMR signals deviate from expected patterns (e.g., para-substituted analogs in vs. ortho-substituted derivatives in ), perform DEPT-135 or HSQC experiments to confirm carbon-proton connectivity.
  • Paramagnetic Impurities:
    Use chelating agents (EDTA) during purification to remove trace metals that broaden NH₂ signals. Compare with computational predictions (DFT for chemical shifts) .

Q. What computational modeling approaches are suitable for predicting the electronic properties of 4-(2-Aminoethyl)-2-bromoaniline in catalysis or material science applications?

Methodological Answer:

  • Density Functional Theory (DFT):
    Optimize geometry using B3LYP/6-311+G(d,p). Calculate frontier orbitals (HOMO/LUMO) to assess reactivity. For example, the electron-donating ethylamine group may lower LUMO energy, enhancing nucleophilicity .
  • Solvent Effects:
    Use PCM models to simulate solvent interactions. Polar solvents (e.g., DMSO) stabilize charge-separated intermediates in cross-coupling reactions .

Q. What strategies mitigate solubility challenges during cross-coupling reactions involving 4-(2-Aminoethyl)-2-bromoaniline?

Methodological Answer:

  • Solvent Selection:
    Use polar aprotic solvents (DMF, DMSO) for Suzuki-Miyaura couplings. For Ullmann reactions, employ toluene with CuI catalysts .
  • Salt Formation:
    Convert the free amine to a tosylate or acetate salt to enhance solubility in aqueous-organic biphasic systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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